6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
Description
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-6-propan-2-ylchromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-13(2)14-4-5-17-16(10-14)15(11-18(21)22-17)12-20-8-6-19(3)7-9-20;;/h4-5,10-11,13H,6-9,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQIPOPPJNVXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the isopropyl group and the methylpiperazinyl moiety. The final step involves the formation of the dihydrochloride salt.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation, where the chromen-2-one core reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Methylpiperazinyl Moiety: The methylpiperazinyl moiety can be added through nucleophilic substitution, where the chromen-2-one derivative reacts with 4-methylpiperazine in the presence of a suitable base.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the synthesized product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylpiperazinyl moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methylpiperazinyl moiety.
Scientific Research Applications
6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Core Heterocycle
Substituent Effects
- The 4-methylpiperazine group in the target compound and EHT 4063 enhances solubility and basicity, while EHT 1864 uses a morpholine group, which is less basic and may reduce cellular uptake .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | EHT 1864 | EHT 4063 | Impurity C |
|---|---|---|---|---|
| LogP (Predicted) | 2.1–2.5 | 3.0–3.5 | 2.8–3.2 | 2.5–3.0 |
| Water Solubility (mg/mL) | >10 (dihydrochloride) | ~5 (dihydrochloride) | ~5 (dihydrochloride) | >10 (dihydrochloride) |
| pKa (Piperazine N) | 8.2–8.5 | N/A (morpholine) | 8.2–8.5 | 7.9–8.3 |
- The target compound’s lower LogP compared to EHT derivatives suggests reduced lipophilicity, which may mitigate off-target effects. Its high solubility is advantageous for intravenous formulations .
Biological Activity
6-Isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chromenone structure, which is modified by an isopropyl group and a piperazine moiety. The synthesis typically involves multi-step organic reactions, including alkylation and substitution processes.
Synthetic Route
- Starting Material : 7-hydroxy-4-methyl coumarin.
- Alkylation : Reaction with propargyl bromide in anhydrous potassium carbonate.
- Piperazine Introduction : Reaction with 4-methylpiperazine.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the dihydrochloride salt.
Biological Activity
The biological activity of 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has been evaluated across various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The mechanism appears to involve cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23 | G2/M phase arrest |
| SW480 | 30 | Apoptosis induction |
| A549 | 28 | Cell cycle modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
The precise mechanism of action for 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical biological pathways, potentially reducing oxidative stress and modulating inflammatory responses.
- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
- Receptor Modulation : It may function as a receptor agonist or antagonist, influencing various signaling cascades within cells.
Case Studies
Several case studies have illustrated the compound's efficacy in laboratory settings:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed potent antitumor activity by inducing apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Evaluation : Research conducted by PMC highlighted the effectiveness of coumarin derivatives against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing antimicrobial potency.
Q & A
Q. What are the critical steps in synthesizing 6-isopropyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the coumarin backbone followed by functionalization with the 4-methylpiperazine moiety. Key steps include:
Coumarin Core Synthesis : Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
Piperazine Functionalization : Alkylation or nucleophilic substitution to introduce the 4-methylpiperazine group at the 4-position of the coumarin scaffold.
Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
Optimization involves controlling reaction temperature (e.g., 60–80°C for alkylation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products. Advanced purification techniques, such as column chromatography or recrystallization, ensure high purity (>95%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and piperazine integration.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and salt formation.
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (using programs like SHELXL for refinement) .
- HPLC-PDA : Assesses purity and identifies impurities (e.g., unreacted intermediates).
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions, impurity profiles, or cellular models. Strategies include:
- Standardized Assays : Use validated protocols (e.g., ISO-certified cell lines) and replicate experiments across independent labs.
- Impurity Profiling : Quantify byproducts (e.g., dechlorinated analogs) using LC-MS and correlate with bioactivity outliers .
- Dose-Response Analysis : Ensure linear dynamic ranges are comparable between studies.
Example: A study reporting reduced cytotoxicity might trace discrepancies to residual solvents affecting cell viability, necessitating stricter purification .
Q. What advanced strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Selection : Compare dihydrochloride with other salts (e.g., mesylate) for enhanced aqueous solubility.
- Co-crystallization : Engineer co-crystals with co-formers like succinic acid to modify dissolution rates.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass metabolic degradation.
Data from related piperazine derivatives show a 2–3-fold solubility increase with co-crystallization .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets (e.g., kinases) and off-target interactions.
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability, and CYP450 inhibition.
- QSAR Analysis : Corlate structural modifications (e.g., isopropyl vs. ethyl groups) with activity trends.
Example: Substituting the coumarin 6-isopropyl group with a trifluoromethyl moiety improved metabolic stability in a related analog .
Safety and Handling Protocols
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
